(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid
Description
(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid (CAS: 1820580-91-3) is a chiral carboxylic acid featuring a tetrahydrofuran (oxolane) ring fused with a 1-methylpiperidin-4-yl substituent. The compound is available as a hydrochloride salt (), which enhances its solubility for experimental applications.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-12-5-2-8(3-6-12)10-9(11(13)14)4-7-15-10/h8-10H,2-7H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
KBYQGUBGWJRIPN-VHSXEESVSA-N |
Isomeric SMILES |
CN1CCC(CC1)[C@@H]2[C@H](CCO2)C(=O)O |
Canonical SMILES |
CN1CCC(CC1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid typically involves the formation of the piperidine and oxolane rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through a series of cyclization reactions involving amines and aldehydes, while the oxolane ring can be formed via cyclization of diols or epoxides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and related analogs:
Key Structural and Functional Differences
In contrast, 2-Chloro-6-methylpyrimidine-4-carboxylic acid () features an aromatic pyrimidine ring, which may enhance π-π stacking interactions in biological targets but reduces flexibility compared to saturated heterocycles.
Its phenyl group increases lipophilicity, unlike the methylpiperidinyl group in the target compound.
Stereochemistry and Chirality :
- The target compound’s (2R,3S) configuration contrasts with the racemic mixture of rac-(2R,3S)-2-(prop-1-en-2-yl)oxolane-3-carboxylic acid (), which may exhibit divergent biological activities due to enantiomer-specific interactions.
Biological Activity
(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid is a synthetic compound characterized by its unique chiral structure, which includes a tetrahydrofuran ring and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of neuropharmacology and analgesia. The focus of this article is to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Structural Characteristics
The compound features a chiral center at the 2 and 3 positions of the tetrahydrofuran ring, which is crucial for its biological activity. The 1-methylpiperidine group adds steric and electronic properties that influence its interaction with biological targets.
1. Neuropharmacological Effects
Research indicates that compounds with similar structures often exhibit significant effects on neurotransmitter systems. For instance:
- Antidepressant Effects : Some piperidine derivatives have shown promise in modulating serotonin and norepinephrine levels, which are critical in the treatment of depression.
- Neuroprotective Activity : The structural features of this compound may contribute to its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Analgesic Properties
The compound may possess antinociceptive properties similar to other piperidine derivatives. Studies have indicated that related compounds can alleviate pain through various mechanisms, including opioid receptor modulation.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-N-Methylpiperidine-4-carboxylic acid | Piperidine ring with carboxylic acid | Antidepressant effects |
| 4-Amino-N-methylpiperidine | Amino group substitution | Neuroprotective properties |
| Tetrahydroisoquinoline derivatives | Isoquinoline structure | Analgesic properties |
Case Studies
Several studies have explored the pharmacological properties of piperidine derivatives:
- Antidepressant Activity : A study demonstrated that a related piperidine compound significantly increased serotonin levels in animal models, suggesting potential antidepressant effects.
- Neuroprotective Effects : Research indicated that certain piperidine analogs could inhibit acetylcholinesterase activity, providing insights into their potential use in Alzheimer's disease therapy.
- Analgesic Studies : Investigations into the antinociceptive properties of piperidine derivatives revealed their effectiveness in reducing pain responses in rodent models.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Receptor Interactions : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : Inhibition of enzymes such as acetylcholinesterase could contribute to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
